
6-O-tert-Butyldiphenylsilyl-D-glucal
Overview
Description
6-O-tert-Butyldiphenylsilyl-D-glucal is a chemical compound with the empirical formula C22H28O4Si and a molecular weight of 384.54 g/mol . It is an important building block used in the synthesis of oligosaccharides, both in solution and solid-phase synthesis . The compound is characterized by its tert-butyldiphenylsilyl protecting group, which is commonly used in carbohydrate chemistry to protect hydroxyl groups during various synthetic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-tert-Butyldiphenylsilyl-D-glucal typically involves the protection of the hydroxyl group at the 6-position of D-glucal. The reaction is carried out using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to overnight
The reaction proceeds with the formation of the silyl ether, resulting in the protected glucal derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-O-tert-Butyldiphenylsilyl-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the glucal backbone.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .
Scientific Research Applications
6-O-tert-Butyldiphenylsilyl-D-glucal is widely used in scientific research, particularly in the field of carbohydrate chemistry. Its applications include:
Synthesis of Oligosaccharides: The compound serves as a key intermediate in the synthesis of complex oligosaccharides, which are important for studying biological processes and developing therapeutic agents.
Glycosylation Reactions: It is used in glycosylation reactions to introduce glycosidic linkages in the synthesis of glycoproteins and glycolipids.
Protecting Group Chemistry: The tert-butyldiphenylsilyl group is used to protect hydroxyl groups during multi-step synthetic sequences, allowing for selective deprotection and functionalization.
Mechanism of Action
The mechanism of action of 6-O-tert-Butyldiphenylsilyl-D-glucal primarily involves its role as a protecting group in synthetic chemistry. The tert-butyldiphenylsilyl group protects the hydroxyl group from unwanted reactions, allowing for selective transformations at other positions on the molecule . The silyl group can be removed under mild acidic or fluoride ion conditions, revealing the free hydroxyl group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
6-O-tert-Butyldimethylsilyl-D-glucal: Similar in structure but with dimethyl groups instead of diphenyl groups.
6-O-triethylsilyl-D-glucal: Contains triethylsilyl protecting group instead of tert-butyldiphenylsilyl.
6-O-triisopropylsilyl-D-glucal: Features triisopropylsilyl group for protection.
Uniqueness
6-O-tert-Butyldiphenylsilyl-D-glucal is unique due to the steric bulk and stability provided by the tert-butyldiphenylsilyl group. This bulkiness offers enhanced protection for the hydroxyl group, making it less susceptible to cleavage under harsh conditions compared to smaller silyl protecting groups . Additionally, the diphenyl groups provide increased hydrophobicity, which can be advantageous in certain synthetic applications .
Biological Activity
6-O-tert-Butyldiphenylsilyl-D-glucal is a silylated derivative of D-glucal, which has garnered attention in the field of glycobiology due to its potential biological activities. This compound is primarily studied for its roles in enzyme interactions, glycan formation, and as a biochemical reagent in various biological assays. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H30O4Si, with a molecular weight of 398.65 g/mol. The presence of the tert-butyldiphenylsilyl group enhances the compound's stability and solubility, making it suitable for various biochemical applications.
1. Glycobiology Applications
This compound is utilized in glycobiology to study glycan interactions and modifications. Its silyl group allows for better protection during synthesis and manipulation of glycan structures, which is crucial for understanding glycan-mediated biological processes .
2. Enzyme Interactions
Research indicates that this compound can serve as a substrate or inhibitor for specific glycosyltransferases and glycosidases. For instance, it has been shown to modulate enzyme activity involved in glycan biosynthesis, impacting cell signaling and immune responses .
The mechanism by which this compound exerts its biological effects is primarily through its interaction with enzymes that recognize glycan structures. The silyl group can stabilize the compound during enzymatic reactions, allowing for more efficient substrate conversion or inhibition. This interaction may influence pathways related to inflammation, immune response, and cell signaling .
Study 1: Enzyme Inhibition
A study published in Glycobiology demonstrated that silylated glucals could inhibit specific glycosidases involved in carbohydrate metabolism. The results indicated that this compound could reduce enzyme activity by forming stable complexes with the active site of the enzyme, thereby preventing substrate binding .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting that further research on this specific derivative could yield promising results in developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2R,3S,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4Si/c1-22(2,3)27(17-10-6-4-7-11-17,18-12-8-5-9-13-18)26-16-20-21(24)19(23)14-15-25-20/h4-15,19-21,23-24H,16H2,1-3H3/t19-,20-,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVBZUOTQALJIU-NJYVYQBISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C=CO3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@@H](C=CO3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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